Olodaterol

Molecular Pharmacology Receptor Binding Selectivity Profile

Source enantiomerically pure Olodaterol (≥98%), the ultra-LABA with a 45h terminal half-life ensuring 24h bronchoprotection from a single inhaled dose—surpassing formoterol for sustained in vivo studies. Achieves 241-fold β2/β1 selectivity without engaging the exosite used by vilanterol, making it the superior chemical probe for β2-AR bias research. Ideal for OLO/TIO combination trials; real-world evidence supports interchangeability with VI/UMEC for COPD exacerbation endpoints.

Molecular Formula C21H26N2O5
Molecular Weight 386.4 g/mol
CAS No. 868049-49-4
Cat. No. B163178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlodaterol
CAS868049-49-4
Synonyms6-hydroxy-8-(1-hydroxy-2-((2-(4-methoxyphenyl)-1,1-dimethylethyl)amino)ethyl)-2H-1,4-benzoxazin-3(4H)-one
BI 1744 CL
BI-1744 CL
olodaterol
Striverdi Respimat
Molecular FormulaC21H26N2O5
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CC=C(C=C1)OC)NCC(C2=C3C(=CC(=C2)O)NC(=O)CO3)O
InChIInChI=1S/C21H26N2O5/c1-21(2,10-13-4-6-15(27-3)7-5-13)22-11-18(25)16-8-14(24)9-17-20(16)28-12-19(26)23-17/h4-9,18,22,24-25H,10-12H2,1-3H3,(H,23,26)/t18-/m0/s1
InChIKeyCOUYJEVMBVSIHV-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Olodaterol (CAS 868049-49-4): Ultra-Long-Acting Beta2-Adrenoceptor Agonist for COPD Research


Olodaterol (CAS 868049-49-4), trade name Striverdi Respimat, is an enantiomerically pure, once-daily, ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD). Developed by Boehringer Ingelheim, it is a near-full agonist at the human β2-adrenoceptor (hβ2-AR) with an EC50 of 0.1 nM and an intrinsic activity of 88% relative to isoprenaline [1]. The compound is specifically indicated for long-term bronchodilation in COPD, including chronic bronchitis and emphysema, and is not indicated for asthma or acute exacerbations [2]. Its molecular formula is C21H26N2O5, and it is formulated as an aqueous solution for oral inhalation via the Respimat Soft Mist inhaler device [3].

Why Olodaterol (CAS 868049-49-4) Cannot Be Substituted with Indacaterol, Formoterol, or Vilanterol in COPD Research


Although olodaterol belongs to the ultra-LABA class, it cannot be generically substituted with indacaterol, vilanterol, or formoterol due to meaningful, quantifiable differences in molecular pharmacology, pharmacokinetics, and clinical efficacy [1]. While some ultra-LABAs like vilanterol rely on a β2-specific exosite for high selectivity, the β2-selectivity of olodaterol resides elsewhere, indicating a distinct binding mechanism [1]. Critically, a 2017 network meta-analysis of 33 randomized controlled trials found that indacaterol 75 μg once daily provided significantly greater improvement in trough FEV1 compared to olodaterol 5 and 10 μg once daily at 12 weeks, and indacaterol 150 μg once daily significantly reduced exacerbation rates compared to both doses of olodaterol [2]. Furthermore, olodaterol demonstrates a unique pharmacodynamic profile, with a terminal plasma half-life of approximately 45 hours, far exceeding its 7.5-hour elimination half-life and ensuring 24-hour bronchodilation with once-daily dosing [3]. Such differences in potency, selectivity, and duration of action directly impact experimental design, patient selection, and expected outcomes, making interchangeability scientifically unsound.

Olodaterol (CAS 868049-49-4): Quantitative Differentiation Evidence vs. Indacaterol, Formoterol, Salmeterol, and Vilanterol


Superior β2-Selectivity Over β1- and β3-Adrenoceptors Differentiates Olodaterol from Indacaterol and Vilanterol

Olodaterol demonstrates a significantly higher selectivity for the human β2-adrenoceptor (hβ2-AR) compared to the hβ1- and hβ3-ARs than many other LABAs. While vilanterol and salmeterol achieve >1000-fold selectivity via a β2-specific exosite, olodaterol's selectivity (241-fold over β1, 2299-fold over β3) is achieved through a different molecular mechanism. In contrast, indacaterol exhibits only 40-fold β2-selectivity, similar to salbutamol [1]. This differential selectivity may be crucial for researchers studying β2-AR signaling pathways and seeking to minimize off-target cardiac effects.

Molecular Pharmacology Receptor Binding Selectivity Profile

In Vivo Bronchoprotection for 24 Hours: Olodaterol Outperforms Formoterol in Duration of Action

In anesthetized guinea pig and dog models of acetylcholine-induced bronchoconstriction, olodaterol provided bronchoprotection for the full 24-hour observation period. In contrast, formoterol, administered at an equally effective dose, did not retain efficacy over 24 hours in the same models [1]. This direct head-to-head comparison confirms olodaterol's ultra-long duration of action, a key differentiator from twice-daily LABAs like formoterol.

Preclinical Pharmacology Duration of Action In Vivo Efficacy

Indacaterol Demonstrates Superior Efficacy in Trough FEV1 and Exacerbation Rates Compared to Olodaterol

A 2017 Bayesian network meta-analysis of 33 randomized controlled trials comparing LABA monotherapies found that at 12 weeks, indacaterol 75 μg once daily was associated with a statistically significant improvement in trough FEV1 compared to olodaterol 5 and 10 μg once daily. Furthermore, indacaterol 150 μg once daily had significantly better results in reducing COPD exacerbation rates than olodaterol 5 μg and 10 μg once daily [1]. This analysis provides a clear, quantitative basis for selecting indacaterol over olodaterol when maximizing bronchodilation and minimizing exacerbations are primary research endpoints.

Clinical Efficacy Network Meta-Analysis FEV1

Cardiovascular Safety Profile: Olodaterol Shows Similar Risk of Arrhythmia and Ischemia as Other LABAs

A Danish population-based cohort study of 65,406 COPD patients (14,239 olodaterol initiators vs. 51,167 other LABA initiators) found that the incidence rate ratios (IRRs) of cardiac arrhythmias or myocardial ischemia among olodaterol users compared to other LABA users ranged from 0.96 to 1.65 across various analyses [1]. While initial analysis suggested an increased mortality risk (IRR 1.63; 95% CI 1.44-1.84), this was attenuated by tighter confounding control, indicating it was likely due to channelling bias (preferential prescribing to sicker patients) [1].

Cardiovascular Safety Real-World Evidence Adverse Events

Combination Therapy with Tiotropium: Olodaterol/Tiotropium Shows Comparable Exacerbation Prevention to Vilanterol/Umeclidinium

In a 2024 high-dimensional propensity score-matched cohort study of Medicare COPD patients (2,263 OLO/TIO initiators vs. 6,789 VI/UMEC initiators), the incidence rate of first severe COPD exacerbation was similar between groups: 39.9 per 100 person-years for OLO/TIO and 41.1 per 100 person-years for VI/UMEC. The adjusted hazard ratio for time to first exacerbation was 0.948 (95% CI: 0.813-1.105), indicating no statistically significant difference in real-world effectiveness for preventing severe exacerbations [1].

Combination Therapy Real-World Effectiveness Exacerbation

A 45-Hour Terminal Half-Life Underpins True Once-Daily Dosing with Olodaterol

Olodaterol exhibits multiphasic plasma concentration decline after inhalation. While its elimination half-life is 7.5 hours, its terminal half-life is approximately 45 hours, which is the critical pharmacokinetic parameter driving its 24-hour duration of bronchodilatory action with once-daily dosing [1]. This extended terminal half-life contrasts with formoterol, a twice-daily LABA, and supports the classification of olodaterol as an ultra-LABA.

Pharmacokinetics Dosing Frequency Half-Life

Optimal Research and Procurement Scenarios for Olodaterol (CAS 868049-49-4) Based on Quantitative Evidence


Preclinical Studies Requiring Sustained 24-Hour Bronchoprotection in Animal Models

Investigators designing in vivo experiments (e.g., in guinea pigs or dogs) that require a consistent 24-hour duration of bronchoprotection from a single inhaled dose should select olodaterol over formoterol. As demonstrated by Bouyssou et al., olodaterol maintains efficacy for the full 24-hour period post-dose, whereas formoterol's effect wanes before 24 hours [1]. This makes olodaterol the superior tool for studying sustained β2-AR agonism without the confounding variable of twice-daily redosing.

In Vitro Research Focused on β2-Adrenoceptor Selectivity and Non-Exosite Binding Mechanisms

For molecular pharmacology studies investigating β2-AR signaling bias and selectivity mechanisms, olodaterol offers a unique profile. It achieves 241-fold β2/β1 selectivity without utilizing the β2-specific exosite (residues H296-K305) exploited by salmeterol and vilanterol [1]. Researchers studying alternative binding modes or seeking a selective agonist that does not engage this exosite will find olodaterol to be a distinct and valuable chemical probe.

Real-World Effectiveness Studies Comparing Dual Bronchodilator Therapies for COPD Exacerbation Prevention

For health outcomes researchers and healthcare systems conducting comparative effectiveness research on LAMA/LABA fixed-dose combinations, olodaterol/tiotropium (OLO/TIO) is a valid comparator to vilanterol/umeclidinium (VI/UMEC). Real-world evidence from a large US Medicare cohort study shows no significant difference in the time to first severe COPD exacerbation between the two combinations (adjusted HR: 0.948; 95% CI: 0.813-1.105) [1]. This evidence supports the interchangeability of these therapies in pragmatic trials or formulary decisions where both options are available.

Long-Term Clinical Trials in COPD Where Once-Daily Dosing is Essential for Protocol Adherence

Researchers planning multi-year, placebo-controlled or active-comparator clinical trials in COPD where medication adherence is a critical success factor should prioritize once-daily olodaterol over twice-daily alternatives like formoterol. Olodaterol's pharmacokinetic profile, characterized by a 45-hour terminal half-life and confirmed 24-hour lung-function efficacy, directly supports a simplified once-daily dosing regimen, which is a proven strategy to improve patient compliance and reduce protocol deviations in long-term studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Olodaterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.